2-(2-Methoxyphenoxy)-5-nitropyrimidine
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Overview
Description
2-(2-Methoxyphenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine typically involves the reaction of 2-methoxyphenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy group of 2-methoxyphenol attacks the electrophilic carbon of the nitropyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)-5-nitropyrimidine can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)-1-phenylethanol: Another compound with a methoxyphenoxy group, but with different reactivity and applications.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A similar compound with additional methoxy groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O4 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3 |
InChI Key |
ACQLSRYIOTZUHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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